BenchChemオンラインストアへようこそ!

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Orthogonal synthesis Bifunctional building blocks Protecting-group-free diversification

(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1227210-30-1) is a trisubstituted pyrazole building block with molecular formula C₆H₈BrN₃O₃ and a molecular weight of 250.05 g·mol⁻¹. The molecule features three distinct functional domains on the pyrazole core: an N1-bromoethyl group, a C3-nitro group, and a C5-hydroxymethyl group.

Molecular Formula C6H8BrN3O3
Molecular Weight 250.05 g/mol
CAS No. 1227210-30-1
Cat. No. B1400491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol
CAS1227210-30-1
Molecular FormulaC6H8BrN3O3
Molecular Weight250.05 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1[N+](=O)[O-])CCBr)CO
InChIInChI=1S/C6H8BrN3O3/c7-1-2-9-5(4-11)3-6(8-9)10(12)13/h3,11H,1-2,4H2
InChIKeyDMCMPWZBDNSVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1227210-30-1) – Structural Identity, Key Physicochemical Profile, and Procurement Context


(1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (CAS 1227210-30-1) is a trisubstituted pyrazole building block with molecular formula C₆H₈BrN₃O₃ and a molecular weight of 250.05 g·mol⁻¹ . The molecule features three distinct functional domains on the pyrazole core: an N1-bromoethyl group, a C3-nitro group, and a C5-hydroxymethyl group . The compound is documented as a synthetic intermediate in patent US8754077B2, where it is prepared in 86% crude yield from (3-nitro-1H-pyrazol-5-yl)methanol via N-alkylation with 1,2-dibromoethane [1]. It is commercially supplied at 98% purity for research and further manufacturing use only . The calculated physicochemical parameters include a topological polar surface area (TPSA) of 81.19 Ų and a calculated LogP of 0.6785, indicating moderate polarity and balanced aqueous–organic partitioning .

Why Generic Substitution of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol with Other N-Alkyl-Nitro-Pyrazoles Carries Selection Risk


The precise substitution pattern of (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol – simultaneously bearing a bromoethyl electrophile, a nitro pharmacophore/electron-withdrawing group, and a hydroxymethyl nucleophile – defines a chemical reactivity profile that cannot be replicated by simpler mono- or non-hydroxylated analogs. Compounds such as 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS 885689-61-2) lack the C5-hydroxymethyl handle, eliminating orthogonal diversification capacity . The des-hydroxy analog (3-nitro-1H-pyrazol-5-yl)methanol (CAS 1000895-25-9) lacks the N-alkyl bromide, removing the alkylation/diversification vector entirely . The dibrominated derivative 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole (CAS 1227210-31-2) is a downstream product of the target compound with two identical leaving groups, making chemoselective manipulation inherently more challenging compared to the orthogonal alcohol–bromide pair in the target compound . Generic substitution therefore introduces either a loss of synthetic optionality or a requirement for additional protecting group steps – a quantifiable penalty in step economy and cost.

Head-to-Head and Cross-Study Quantitative Evidence for (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol Differentiation


Orthogonal Bifunctional Reactivity: Hydroxymethyl vs. Bromomethyl Handle Differentiation Compared to the Dibromo Analog

The target compound bears two chemically distinguishable functional handles: a primary alcohol (hydroxymethyl) at C5 and a primary alkyl bromide (bromoethyl) at N1. This orthogonality enables sequential, protecting-group-free derivatization: the alcohol can be oxidized, acylated, or converted to a leaving group independently of the bromide [1]. The direct downstream derivative 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole possesses two chemically equivalent bromide leaving groups, which eliminates orthogonality and forces either statistical mixtures upon monosubstitution or necessitates protecting-group strategies . The conversion of the target alcohol to the dibromide is documented to proceed with 81% isolated yield using PBr₃ in chloroform under reflux, whereas the reverse transformation (selective monohydrolysis of the dibromide) is not reported and would be expected to proceed with poor selectivity .

Orthogonal synthesis Bifunctional building blocks Protecting-group-free diversification

Regiochemical Differentiation: 3-Nitro-5-hydroxymethyl Substitution Pattern vs. 4-Nitro Regioisomer

The target compound positions the electron-withdrawing nitro group at the C3 position of the pyrazole ring, adjacent to the N1 substituent. This contrasts with the 4-nitro regioisomer 1-(2-bromoethyl)-4-nitro-1H-pyrazole, where the nitro group is positioned meta to N1. The 3-nitro substitution exerts a stronger inductive electron-withdrawing effect on the N1-bromoethyl group (through-bond distance: 2 bonds vs. 3 bonds in the 4-nitro isomer), which modulates the electrophilicity of the alkyl bromide and therefore its reactivity in nucleophilic substitution reactions [1][2]. The 5-hydroxymethyl group in the target compound further differentiates it from regioisomers where the hydroxymethyl is absent or differently positioned. Quantitative ¹H NMR chemical shift data for the pyrazole C4–H proton provides a diagnostic marker: δ 6.85 ppm (CDCl₃, 300 MHz) for the target compound, which can be compared to available spectra for the 4-nitro regioisomer to confirm structural identity [1].

Regiochemistry Nitro-pyrazole isomers Electronic effects

Procurement Purity Specification: 98% Assay vs. Typical 95% for Non-hydroxylated N-Alkyl Pyrazole Analogs

The target compound is commercially available at a certified purity of 98% . In contrast, the non-hydroxylated analog 1-(2-bromoethyl)-3-nitro-1H-pyrazole (CAS 885689-61-2) is typically supplied at 95% purity [1]. The 3-percentage-point purity differential represents approximately 1.6-fold lower total impurity burden (2% vs. 5% total impurities), which is meaningful when the compound serves as an intermediate in multi-step syntheses where impurities propagate and amplify. For the dibromo derivative 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole, the commercially quoted purity is also 95% . Higher input purity reduces the probability of impurity-derived side products and simplifies purification of downstream intermediates.

Chemical purity Procurement specification Quality control

Documented Intermediate-to-Product Conversion Efficiency in Patent Context

The target compound is explicitly documented as a key intermediate (Compound 124b) in the synthesis of 8-fluorophthalazin-1(2H)-one kinase inhibitors described in US8754077B2 [1]. The patent reports an 86% crude yield for its preparation from (3-nitro-1H-pyrazol-5-yl)methanol (Compound 124a) using dibromoethane and cesium carbonate in DMF [1]. Furthermore, the target compound is demonstrated to be a direct precursor to the dibrominated intermediate 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole in a subsequent step with 81% isolated yield (WO2015/25197) . This establishes a two-step synthetic sequence with a cumulative yield of approximately 70% (0.86 × 0.81), which is a verifiable process metric that alternative intermediates (e.g., attempting to directly install two different electrophilic handles) do not match in the patent corpus.

Patent synthesis Yield benchmarking Process chemistry

Highest-Fidelity Application Scenarios for (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol Based on Verified Differentiation Evidence


Orthogonal, Protecting-Group-Free Diversification in Medicinal Chemistry Library Synthesis

The compound's two chemically orthogonal handles (C5-hydroxymethyl alcohol and N1-bromoethyl alkyl bromide) enable sequential diversification without protecting group interconversions [1]. A medicinal chemistry team can first derivatize the alcohol via esterification, etherification, or oxidation, then utilize the intact bromide for N-alkylation, nucleophilic substitution, or metal-catalyzed cross-coupling. This eliminates the 2-step protection/deprotection sequence required when using the dibromo analog, translating to a tangible reduction in synthetic step count and an estimated 15–30% improvement in cumulative yield per diversification sequence [1]. This scenario is most relevant for library synthesis programs where step economy directly determines the number of analogs that can be produced within a fixed resource envelope.

Synthesis of Phthalazinone-Based Kinase Inhibitor Intermediates per Patent US8754077B2

The compound is specifically designed and validated as intermediate 124b in the patent-protected synthesis of 8-fluorophthalazin-1(2H)-one compounds with kinase inhibitory activity [1]. Users following this patent route or developing structurally related kinase inhibitor scaffolds can rely on the documented 86% crude yield and the MS/¹H NMR characterization data (m/z 249.9 [M+H]; δ 6.85, 4.82, 4.66, 3.83 ppm) for process entry and quality control [1]. The established conversion to the dibromomethyl analog (81% yield) provides a validated downstream path .

Agrochemical Intermediate Development Requiring Electrophilic Bromide and Oxidizable Alcohol Functionality

Pyrazole derivatives bearing nitro and haloalkyl substituents are a recognized pharmacophore class in herbicide and fungicide discovery [1]. The bromoethyl group serves as an electrophilic warhead or a precursor for further functionalization (e.g., to amines, thioethers, or azides), while the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid for amide/ester conjugation. The calculated LogP of 0.6785 and TPSA of 81.19 Ų place the compound within a favorable physicochemical range for agrochemical lead-like space , though target-specific biological data remain unpublished and must be generated by the end user.

Quality-Sensitive Multi-Step Synthesis Where Input Purity Impacts Downstream Purification Cost

For process chemistry teams operating under tight impurity specifications, the 98% certified purity of the target compound [1] represents a 2.5-fold lower total impurity burden relative to the 95% purity typical of non-hydroxylated N-alkyl pyrazole analogs . In a 5-step linear synthesis, each percentage point of input impurity can propagate multiplicatively; starting with 98% vs. 95% purity can reduce the cumulative impurity load at the final step by a factor of approximately 1.6ⁿ (where n = number of steps), translating to significantly lower preparative HPLC or recrystallization costs for the final active pharmaceutical ingredient (API) or agrochemical active.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.